Lipophilicity Advantage: LogP Comparison with 3,5-Dimethylpyrazole
4-Bromo-3,5-diethyl-1H-pyrazole exhibits significantly higher calculated lipophilicity compared to its 3,5-dimethyl analog. The presence of ethyl substituents increases LogP by approximately 1.0–1.6 units relative to methyl-substituted pyrazoles, directly enhancing predicted membrane permeability and blood-brain barrier penetration potential . This difference is material for central nervous system (CNS) drug discovery programs where adequate LogP (typically 2.0–3.5) is required for target engagement .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 |
| Comparator Or Baseline | 3,5-Dimethylpyrazole: estimated LogP = 1.0–1.5 (class-level range) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.6 units |
| Conditions | Calculated LogP values from vendor specifications and class-level SAR analysis |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, making 4-bromo-3,5-diethyl-1H-pyrazole a superior scaffold choice for CNS and intracellular target programs where methyl analogs would exhibit insufficient permeability.
